molecular formula C11H18N2 B562714 2-(3-Ethylpentan-3-yl)pyrazine CAS No. 106073-56-7

2-(3-Ethylpentan-3-yl)pyrazine

Cat. No.: B562714
CAS No.: 106073-56-7
M. Wt: 178.279
InChI Key: GHSZLGMVMIEXGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Ethylpentan-3-yl)pyrazine is a heterocyclic aromatic organic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and food industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylpentan-3-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method is the condensation of a 1,2-diketone with a 1,2-diamine. For instance, the reaction between 3-ethyl-3-pentanone and ethylenediamine under acidic conditions can yield this compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic cyclization processes. Transition metal catalysts, such as palladium or nickel, can be employed to facilitate the cyclization reaction, improving yield and reducing reaction time. Additionally, continuous flow reactors may be used to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylpentan-3-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Halogenated pyrazines or other substituted pyrazine derivatives.

Scientific Research Applications

2-(3-Ethylpentan-3-yl)pyrazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the flavor and fragrance industry due to its distinct aroma profile.

Mechanism of Action

The mechanism of action of 2-(3-Ethylpentan-3-yl)pyrazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. For instance, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpyrazine: Known for its use in flavor and fragrance industries.

    2,3-Diethyl-5-methylpyrazine: Exhibits similar biological activities and is used in agricultural applications.

    Pyrazinamide: An antituberculosis agent with a different substitution pattern on the pyrazine ring.

Uniqueness

2-(3-Ethylpentan-3-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl and a pentanyl group on the pyrazine ring differentiates it from other pyrazine derivatives, potentially leading to unique applications and activities.

Properties

CAS No.

106073-56-7

Molecular Formula

C11H18N2

Molecular Weight

178.279

IUPAC Name

2-(3-ethylpentan-3-yl)pyrazine

InChI

InChI=1S/C11H18N2/c1-4-11(5-2,6-3)10-9-12-7-8-13-10/h7-9H,4-6H2,1-3H3

InChI Key

GHSZLGMVMIEXGW-UHFFFAOYSA-N

SMILES

CCC(CC)(CC)C1=NC=CN=C1

Origin of Product

United States

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